molecular formula C11H12N2S B1490381 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098008-79-6

3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1490381
CAS No.: 2098008-79-6
M. Wt: 204.29 g/mol
InChI Key: QFTVOLZQYZTFLS-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound featuring a partially saturated indazole core fused with a thiophene ring. This structure serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. The saturated cyclohexane ring can influence the molecule's conformation and physicochemical properties, while the thiophene moiety is known for its potential in drug discovery . Compounds based on the 4,5,6,7-tetrahydro-1H-indazole structure are of significant research interest due to their broad biological activities. Specifically, structurally similar tetrahydroindazole derivatives have been investigated for their antiviral properties against viruses such as Coxsackievirus B4 (CV-B4) and rotavirus A (RVA) . Furthermore, research indicates that novel tetrahydroindazole hybrids demonstrate promising antimicrobial activity, particularly against pathogens like S. aureus and E. coli . As a key intermediate, this compound is strictly for laboratory research applications. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)11(13-12-10)8-5-6-14-7-8/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVOLZQYZTFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyclohexanone Derivatives with Hydrazine Hydrate

  • Starting from substituted cyclohexanones, the reaction with hydrazine hydrate in methanol under reflux conditions induces cyclization to form the tetrahydro-1H-indazole ring.
  • For example, 3,3-dimethylcyclohexanone derivatives can be converted to 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole by refluxing with hydrazine monohydrate in methanol for approximately 1 hour, followed by workup with ethyl acetate and aqueous washes to isolate the product.

Halogenation of the Indazole Core

  • The tetrahydroindazole intermediate can be selectively iodinated at the 3-position using iodine and potassium hydroxide in N,N-dimethylformamide (DMF) at room temperature.
  • Reaction times vary from 45 minutes to 5 hours depending on scale and conditions, yielding 3-iodo-4,5,6,7-tetrahydro-1H-indazole derivatives in high yields (up to 99%).
Step Reagents & Conditions Yield (%) Notes
1 Hydrazine hydrate, methanol, reflux, 1 hr ~90 Cyclization to tetrahydroindazole core
2 Iodine, KOH, DMF, 20°C, 0.75–5 hr 23–99 Selective iodination at 3-position

Representative Experimental Procedure (Summarized)

Step Procedure Conditions & Reagents Outcome
1 Synthesis of cyclohexanone derivative Starting ketone + ethyl formate + NaH in THF 4,4-dimethyl-2-oxocyclohexanecarbaldehyde
2 Cyclization with hydrazine hydrate Hydrazine monohydrate in methanol, reflux 1 hr 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
3 Iodination at 3-position Iodine + KOH in DMF, room temperature, 0.75–5 hr 3-iodo-6,6-dimethyl derivative
4 Suzuki-Miyaura coupling with thiophen-3-yl boronic acid Pd catalyst, base, inert atmosphere This compound

Analytical and Characterization Data

  • The intermediates and final products are characterized by standard spectroscopic techniques:
  • Yields reported in literature range from moderate to excellent (23% to 99%) depending on reaction step and scale.

Summary Table of Key Preparation Steps

Compound/Intermediate Reagents & Conditions Yield (%) Reference
4,4-Dimethyl-2-oxocyclohexanecarbaldehyde NaH, ethyl formate, THF, ice-cooling Not specified
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole Hydrazine hydrate, methanol, reflux 1 hr ~90
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole Iodine, KOH, DMF, 20°C, 0.75–5 hr 23–99
This compound Suzuki-Miyaura coupling (Pd catalyst, base) Not specified

Research Findings and Notes

  • The cyclization of cyclohexanone derivatives with hydrazine hydrate is a robust and widely used method to form the tetrahydroindazole scaffold.
  • Halogenation at the 3-position provides a reactive handle for subsequent functionalization.
  • Suzuki-Miyaura coupling is a preferred method for introducing heteroaryl groups such as thiophen-3-yl due to its mild conditions and high selectivity.
  • Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing yields and purity.
  • The synthetic route is versatile and can be adapted to introduce various substituents on the indazole core for biological activity studies.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced thiophene derivatives.

  • Substitution Products: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer proliferation. For instance, studies have demonstrated its ability to inhibit GSK-3β and IKK-β kinases, crucial in cancer cell signaling pathways. In vitro studies have shown effective inhibition at micromolar concentrations through the induction of apoptosis in cancer cells .

Anti-inflammatory Properties : The compound also displays anti-inflammatory effects. In vitro studies indicate a significant reduction in pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells. This suggests potential applications in treating inflammatory diseases by modulating inflammatory pathways .

Materials Science

The unique electronic properties of this compound make it suitable for use in organic electronic materials. Its incorporation into organic semiconductors can enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to charge transport properties while maintaining stability under operational conditions .

Study on GSK-3β Inhibition

A detailed investigation published in the European Journal of Medicinal Chemistry reported that the compound exhibited over 50% inhibition against GSK-3β at low micromolar concentrations. This study highlights the compound's potential as a therapeutic agent targeting specific kinases involved in cancer progression .

Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory activity using BV-2 microglial cells. It was found that at concentrations as low as 1 µM, the compound significantly decreased NO levels compared to control groups. This indicates its potential utility in developing treatments for neuroinflammatory conditions .

Mechanism of Action

The mechanism by which 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

The 3-position of 4,5,6,7-tetrahydro-1H-indazole is a critical site for modulating electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of 3-Substituted Tetrahydroindazoles
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield Reference
3-(Thiophen-3-yl) (Target) Thiophene C₁₁H₁₂N₂S 204.29 π-Stacking potential; kinase inhibitor studies Not reported
3-Chloro -Cl C₇H₈ClN₂ 155.60 Electrophilic reactivity; intermediate 96%
3-(Trifluoromethyl) -CF₃ C₈H₉F₃N₂ 190.17 High lipophilicity; AMPA receptor modulation Not reported
3-(Chloromethyl) -CH₂Cl C₈H₁₁ClN₂ 170.64 Alkylating agent potential Not reported
3-Isopropyl -C(CH₃)₂ C₁₀H₁₆N₂ 164.25 Steric bulk; lead in CNS drug discovery Not reported

Key Research Findings

Electronic and Steric Effects
  • Thiophene vs. Halogen Substituents : The thiophene group enhances π-π interactions compared to electron-withdrawing groups like -Cl or -CF₃. This property is critical in binding to aromatic residues in enzymes (e.g., kinase ATP-binding pockets) .
  • Trifluoromethyl (-CF₃) : This group increases metabolic stability and membrane permeability due to its electronegativity and lipophilicity. Crystal structures (PDB: 2XX7) show that 3-CF₃ derivatives bind to the GluA2 receptor via hydrophobic interactions .

Physicochemical Properties

  • Melting Points: 3-CF₃ derivative: 121.9°C 3-Cl derivative: 157°C 3-Thiophen-3-yl: Not reported, but predicted to be lower due to reduced crystallinity from the flexible tetrahydroindazole core.
  • Solubility : Thiophene and CF₃ substituents likely improve solubility in organic solvents compared to polar groups like -Cl .

Biological Activity

3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring fused with a tetrahydro-indazole moiety. This unique structure is believed to contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H10N2S
CAS Number2098051-07-9

The biological activity of this compound is thought to involve interactions with various molecular targets. These may include:

  • Enzymes : The compound may inhibit specific enzymes involved in disease processes.
  • Receptors : It could act as an agonist or antagonist at certain receptor sites.
  • Signaling Pathways : Modulation of cellular signaling pathways that influence cell proliferation and survival.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of indazole have been reported to inhibit cancer cell proliferation in vitro. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

Antimicrobial Properties

The compound's thiophene component may contribute to antimicrobial activity. Research into thiophene derivatives has revealed promising results against various bacterial strains. Further studies are needed to assess the efficacy of this compound specifically.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects in preclinical models. The potential for this indazole derivative to reduce inflammation could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity :
    • A study evaluated the effects of indazole derivatives on human lung cancer cells (A549). The results indicated significant inhibition of cell growth with IC50 values in the low micromolar range .
  • Antimicrobial Screening :
    • Research on thiophene derivatives showed effective inhibition against Gram-positive bacteria. This suggests that modifications to the thiophene moiety could enhance antimicrobial properties .
  • Anti-inflammatory Assessment :
    • A series of indazole compounds were tested for anti-inflammatory activity using murine models. Results demonstrated a reduction in inflammatory markers following treatment with these compounds .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of thiophene-containing precursors with cyclohexane derivatives under acidic or catalytic conditions. For example, reacting 3-thiophenecarboxaldehyde with hydrazine derivatives in ethanol under reflux, followed by purification via recrystallization or column chromatography. Reaction monitoring (TLC/HPLC) and temperature control are critical for optimizing yields (e.g., 80–85% yields reported for analogous indazoles) . Key Parameters :
  • Catalyst: Et3N\text{Et}_3\text{N} or NaOH\text{NaOH} for cyclization .
  • Solvent: Ethanol or methanol for solubility and stability .
  • Purity: Recrystallization from ethyl acetate/hexane mixtures .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., calculated/found values within ±0.0002 Da) .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and ring puckering (e.g., tetrahydroindazole protons at δ 1.5–2.5 ppm) .
  • X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (using SHELX programs for refinement) .
  • Melting Point Analysis : Detects polymorphic transitions (e.g., phase transitions at 155.9°C in related compounds) .

Advanced Research Questions

Q. How does coordination with transition metals (e.g., Cu(II), Co(II)) influence the biological activity of this compound?

  • Methodological Answer : Metal complexes enhance stability and modulate bioactivity.
  • Synthesis : React the indazole with metal salts (e.g., CuCl2\text{CuCl}_2) in methanol/water at 60°C for 4 hours .
  • Characterization :
  • UV-Vis Spectroscopy : Ligand-to-metal charge transfer bands (~300–400 nm) .
  • EPR : Confirms paramagnetic properties of Cu(II) complexes .
  • Bioactivity Assays :
  • Antimicrobial Screening : Agar dilution (MIC values <50 µg/mL reported for Co(II) complexes) .
  • Enzyme Inhibition : Docking studies (AutoDock Vina) to predict interactions with target enzymes .

Q. What computational approaches are used to predict adsorption behavior and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify reactive sites (e.g., thiophene sulfur as nucleophilic center) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., with STAT3 or kinases) using AMBER/CHARMM .
  • Monte Carlo Simulations : Models adsorption on metal surfaces (Langmuir isotherm fit for corrosion inhibition) .

Q. How can structural modifications (e.g., halogenation, alkylation) improve pharmacological properties?

  • Methodological Answer :
  • Halogenation : Introduce Cl or F at the thiophene 5-position via electrophilic substitution (e.g., Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3) to enhance metabolic stability .
  • Alkylation : Attach methyl/isopropyl groups to the indazole nitrogen to increase lipophilicity (logP optimization) .
  • SAR Validation :
  • Cytotoxicity Assays : MTT tests on cancer cell lines (IC50_{50} values <10 µM for nitro derivatives) .
  • Pharmacokinetics : Microsomal stability assays (e.g., CYP450 metabolism profiling) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
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3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

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